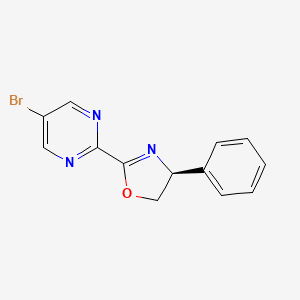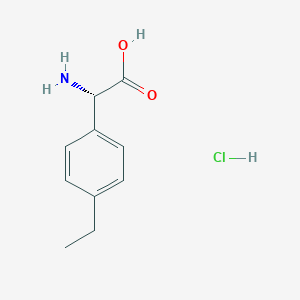
(R)-3,3-Difluoro-4-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3-Difluoro-4-methoxypiperidine is a fluorinated piperidine derivative Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoro-4-methoxypiperidine typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of ®-3,3-Difluoro-4-methoxypiperidine may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry can enhance the safety and efficiency of the fluorination reactions.
Análisis De Reacciones Químicas
Types of Reactions
®-3,3-Difluoro-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the piperidine ring can produce a variety of substituted piperidines.
Aplicaciones Científicas De Investigación
®-3,3-Difluoro-4-methoxypiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure can enhance the stability and bioavailability of biologically active molecules.
Medicine: Fluorinated piperidines are investigated for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of ®-3,3-Difluoro-4-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-4-methoxypyrrolidine: A similar compound with a five-membered ring.
3,3-Difluoro-4-methoxyhexane: A linear analog with similar functional groups.
3,3-Difluoro-4-methoxycyclohexane: A cyclohexane derivative with similar substituents.
Uniqueness
®-3,3-Difluoro-4-methoxypiperidine is unique due to its six-membered piperidine ring, which provides a balance of rigidity and flexibility. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(4R)-3,3-difluoro-4-methoxypiperidine |
InChI |
InChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
IFTWHKUWEKBXCG-RXMQYKEDSA-N |
SMILES isomérico |
CO[C@@H]1CCNCC1(F)F |
SMILES canónico |
COC1CCNCC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)
![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)











